molecular formula C10H8BrClO B15336069 3-(2-Bromo-5-chlorophenyl)cyclobutanone

3-(2-Bromo-5-chlorophenyl)cyclobutanone

Cat. No.: B15336069
M. Wt: 259.52 g/mol
InChI Key: HWIMOIIFLDJWLA-UHFFFAOYSA-N
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Description

3-(2-Bromo-5-chlorophenyl)cyclobutanone is an organic compound that features a cyclobutanone ring substituted with a 2-bromo-5-chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Bromo-5-chlorophenyl)cyclobutanone typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-bromo-5-chlorobenzyl chloride with cyclobutanone in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an organic solvent like toluene .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

3-(2-Bromo-5-chlorophenyl)cyclobutanone undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation Reactions: The cyclobutanone ring can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction Reactions: The compound can be reduced to form alcohols or other reduced products.

Common Reagents and Conditions

Major Products Formed

    Substitution: Formation of various substituted cyclobutanone derivatives.

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

Scientific Research Applications

3-(2-Bromo-5-chlorophenyl)cyclobutanone has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(2-Bromo-5-chlorophenyl)cyclobutanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-Bromo-5-chlorophenyl)propanoic acid
  • 3-(2-Bromo-5-chlorophenyl)ethanol
  • 3-(2-Bromo-5-chlorophenyl)acetone

Uniqueness

3-(2-Bromo-5-chlorophenyl)cyclobutanone is unique due to its cyclobutanone ring, which imparts distinct chemical and physical properties compared to other similar compounds.

Properties

Molecular Formula

C10H8BrClO

Molecular Weight

259.52 g/mol

IUPAC Name

3-(2-bromo-5-chlorophenyl)cyclobutan-1-one

InChI

InChI=1S/C10H8BrClO/c11-10-2-1-7(12)5-9(10)6-3-8(13)4-6/h1-2,5-6H,3-4H2

InChI Key

HWIMOIIFLDJWLA-UHFFFAOYSA-N

Canonical SMILES

C1C(CC1=O)C2=C(C=CC(=C2)Cl)Br

Origin of Product

United States

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